N-Octanoyl-beta-D-glucosylamine
Description
Contextualization of Glycosidic Detergents in Biomolecular Studies
Glycosidic detergents are a class of amphiphilic molecules characterized by a hydrophilic sugar headgroup and a hydrophobic alkyl tail. This dual nature allows them to interact with both the aqueous environment and the hydrophobic regions of biological molecules. In the realm of biomolecular studies, particularly membrane biochemistry, these detergents are indispensable. nih.gov
Membrane proteins, which play crucial roles in cellular signaling, transport, and energy transduction, are embedded within the lipid bilayer of cell membranes. caymanchem.com This native environment is inherently hydrophobic, making the extraction and purification of these proteins for in vitro studies a significant challenge. caymanchem.com Detergents are essential for overcoming this obstacle. They work by disrupting the lipid bilayer and forming micelles around the hydrophobic transmembrane domains of the proteins, effectively solubilizing them in an aqueous solution while aiming to preserve their native structure and function. nih.govcaymanchem.com
The choice of detergent is critical, as harsh detergents can denature the protein, leading to loss of activity. Glycosidic detergents are generally considered to be "mild" surfactants, making them well-suited for maintaining the structural integrity of sensitive membrane proteins. caymanchem.com Their sugar headgroups can form favorable interactions with the protein surface, mimicking to some extent the interactions with phospholipid headgroups in the native membrane. nih.gov This ability to stabilize membrane proteins in a functionally active state is a key reason for their widespread use in structural biology, functional assays, and drug discovery.
Historical Development and Significance of N-Octanoyl-beta-D-glucosylamine as a Research Tool
The synthesis and characterization of this compound (NOGA) were first reported as a novel surfactant specifically for membrane studies. nih.gov Its development was driven by the need for a detergent that was not only effective at solubilizing membrane proteins but also possessed properties that would simplify downstream experimental procedures.
NOGA was designed to be an easily synthesized and cost-effective alternative to other commercially available detergents. nih.gov The synthesis process involves a two-step procedure where the anomeric hydroxyl group of D-glucose is replaced by an amino group, which is then selectively acylated. nih.gov This straightforward synthesis makes it an accessible tool for many research laboratories.
The significance of NOGA as a research tool stems from its favorable physicochemical properties. It is stable and highly soluble in water and common buffers. nih.gov A key feature of NOGA is its very high critical micelle concentration (CMC), which is the concentration at which the detergent monomers begin to form micelles. nih.gov The high CMC of NOGA (80 mM) allows for its easy removal from protein samples through methods like dialysis or adsorption onto hydrophobic beads. nih.gov This is a crucial advantage in many experimental workflows, as the presence of excess detergent can interfere with subsequent analyses.
Furthermore, NOGA has been shown to be gentle on protein structure and activity. Studies have demonstrated that the activity of various enzymes and the binding properties of proteins are not compromised in the presence of NOGA. nih.gov Its effectiveness in solubilizing membrane proteins, coupled with its mild nature, has established NOGA as a valuable detergent in the biochemist's toolkit. nih.gov
Scope and Objectives of Contemporary Academic Research on this compound
Current research involving this compound continues to leverage its unique properties for the study of challenging biological systems. The primary objective remains the isolation and characterization of membrane proteins in their native, functional state.
A significant area of research focuses on the use of NOGA in structural biology, particularly for the crystallization of membrane proteins. The ability of NOGA to form well-defined micelles and stabilize proteins is critical for obtaining high-quality crystals suitable for X-ray crystallography or cryo-electron microscopy. These structural studies provide invaluable insights into the mechanisms of action of these important proteins.
Another key research direction is the use of NOGA in functional assays. By solubilizing membrane proteins in a functionally active form, NOGA enables researchers to study their enzymatic activity, ligand binding, and transport properties in a controlled in vitro environment. nih.gov This is essential for understanding their physiological roles and for the development of new therapeutic agents that target these proteins.
Contemporary research also explores the comparative effectiveness of NOGA against other detergents. Scientists are continually seeking to optimize the conditions for membrane protein solubilization and stabilization, and studies often involve screening a panel of detergents, including NOGA, to identify the most suitable one for a particular protein of interest. The weak interference of NOGA in protein determination assays and its titratable nature are additional properties that make it a continued subject of interest and application in modern biochemical research. nih.gov
| Property | Value |
| Molar Mass | 305.37 g/mol nih.govnih.govscbt.com |
| Molecular Formula | C₁₄H₂₇NO₆ nih.govscbt.com |
| Critical Micelle Concentration (CMC) | 80 mM nih.gov |
| Solubility in Water/Buffers (4°C) | Up to 80 mM nih.gov |
| Solubility in Water/Buffers (37°C) | Up to 0.2 M nih.gov |
| UV Absorbance (above 250 nm) | Low (ε₂₈₀ ≈ 1.5 M⁻¹ cm⁻¹) nih.gov |
Structure
3D Structure
Properties
CAS No. |
13287-92-8 |
|---|---|
Molecular Formula |
C14H27NO6 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]octanamide |
InChI |
InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-14-13(20)12(19)11(18)9(8-16)21-14/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12+,13-,14?/m1/s1 |
InChI Key |
XEPXGZZWVKNRGS-GQYPCLOQSA-N |
SMILES |
CCCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
N-octanoyl-beta-D-glucosylamine N-octanoylglucosylamine NOGA compound |
Origin of Product |
United States |
Micellization Properties and Supramolecular Organization of N Octanoyl Beta D Glucosylamine
Critical Micelle Concentration (CMC) Determination Methodologies
The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. For N-Octanoyl-beta-D-glucosylamine, various methodologies have been employed to accurately determine its CMC.
One of the primary methods used is spectrofluorimetry . nih.gov This technique often involves the use of a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which exhibits a significant increase in its fluorescence quantum yield and a blue-shift in its maximum emission wavelength when it partitions from the aqueous phase into the nonpolar core of a micelle. nih.gov By monitoring the fluorescence of the probe as a function of the surfactant concentration, a distinct change is observed at the CMC. For NOGA, its CMC has been determined to be a notably high 80 mM using this method. nih.gov
Another effective technique for CMC determination is capillary electrophoresis (CE) . This method monitors the viscosity differences across a range of surfactant concentrations. As micelles form, the migration times of an analyte forced through the solution by hydrodynamic pressure change drastically, allowing for the identification of the CMC. nih.gov
Surface tension measurements are also a classical and widely used method for determining the CMC of surfactants. As the surfactant concentration increases, the surface tension of the solution decreases until it reaches a plateau. The concentration at which this plateau begins corresponds to the CMC.
The following table summarizes the CMC of this compound as determined by spectrofluorimetry.
| Property | Value |
| Critical Micelle Concentration (CMC) | 80 mM |
Table 1: Critical Micelle Concentration of this compound
Micellar Aggregation and Structural Characteristics in Aqueous Solutions
Above its CMC, this compound monomers self-assemble into organized structures known as micelles. The aggregation behavior and the resulting micellar structure are crucial for the surfactant's properties and applications.
In aqueous solutions, NOGA micelles are formed through the hydrophobic effect, where the octanoyl chains cluster together to minimize their contact with water, while the hydrophilic glucosylamine headgroups are exposed to the aqueous environment. This arrangement results in a core-shell structure.
While specific structural data for NOGA micelles is not extensively detailed in the provided search results, insights can be drawn from studies on similar non-ionic glycosidic surfactants like n-octyl-beta-D-glucopyranoside (OG). Molecular dynamics simulations and small-angle neutron scattering experiments on OG suggest that its micelles are more likely to be non-spherical, often adopting a prolate ellipsoid shape, even at concentrations near the CMC. nih.govresearchgate.net The surface of these micelles is described as rough and partially elongated. nih.govresearchgate.net The hydroxyl oxygen atoms of the glucose headgroup are oriented outwards, forming hydrogen bonds with water molecules and effectively hydrating the micelle surface. nih.govresearchgate.net
The aggregation number, which is the average number of surfactant molecules in a single micelle, is another important characteristic. While the specific aggregation number for NOGA is not provided in the search results, for the related surfactant n-octyl-β-D-thioglucopyranoside (OTG) in pure water, the aggregation number has been reported, and it is noted to decrease with the addition of an organic solvent like ethylene (B1197577) glycol. mdpi.com
Comparative Analysis of this compound Micellar Properties with Other Non-ionic Detergents
The properties of this compound micelles are best understood when compared to other non-ionic detergents commonly used in biochemical applications.
A key distinguishing feature of NOGA is its exceptionally high CMC of 80 mM. nih.gov This is significantly higher than that of many other non-ionic detergents. For instance, n-octyl-beta-D-thioglucoside has a CMC of 9 mM, and n-octyl-beta-D-glucopyranoside has a CMC that is also considerably lower than NOGA's. nih.gov The high CMC of NOGA is advantageous as it allows for the easy removal of the detergent from protein samples through methods like dialysis. nih.gov
In terms of solubilizing power, NOGA has been shown to be effective in extracting membrane proteins, with its efficacy increasing significantly above the CMC. nih.gov Its solubilizing capability is comparable to that of n-octyl-beta-D-glucopyranoside. nih.gov However, a significant advantage of NOGA is its mildness, as it has been shown not to alter the activity of various enzymes and the antigenicity of numerous membrane and soluble proteins. nih.gov
The following table provides a comparative overview of the CMC of NOGA and other related non-ionic detergents.
| Detergent | Critical Micelle Concentration (CMC) |
| This compound (NOGA) | 80 mM nih.gov |
| n-Octyl-beta-D-thioglucoside | 9 mM nih.gov |
| deoxy-BIGCHAP | 1.4 mM dojindo.com |
Table 2: Comparative Critical Micelle Concentrations of Non-ionic Detergents
Theoretical Models of Glycosidic Detergent Self-Assembly and Solution Behavior
The self-assembly of glycosidic detergents like this compound in aqueous solutions is governed by fundamental thermodynamic principles and can be described by theoretical models. The primary driving force for micellization is the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules.
The hydrophobic effect leads to the aggregation of the nonpolar tails of the surfactant molecules in the interior of the micelle, while the hydrophilic sugar headgroups remain in contact with the surrounding water. This process is entropically driven at room temperature.
The packing parameter , defined as v / (a₀ * l), where 'v' is the volume of the hydrophobic chain, 'a₀' is the optimal headgroup area at the micelle-water interface, and 'l' is the length of the hydrophobic chain, is a useful concept for predicting the shape of the resulting micelles. Different values of the packing parameter correspond to different aggregate morphologies, such as spherical, cylindrical, or lamellar structures.
Molecular dynamics (MD) simulations have become a powerful tool for studying the self-assembly and solution behavior of detergents at an atomic level. nih.govresearchgate.net These simulations can provide detailed insights into the structure, shape, and dynamics of micelles, as well as the interactions between the surfactant molecules and the surrounding solvent. nih.govresearchgate.net For instance, MD simulations of n-octyl-beta-D-glucopyranoside have revealed a prolate ellipsoid shape for its micelles and have detailed the orientation of the headgroup atoms at the micelle-water interface. nih.govresearchgate.net
The thermodynamics of micellization can be described by quantities such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be determined experimentally by studying the temperature dependence of the CMC. Generally, for non-ionic surfactants, the enthalpy of micellization is small and can be either positive or negative, while the entropy of micellization is the dominant and positive term, reflecting the release of ordered water molecules from around the hydrophobic chains.
Applications of N Octanoyl Beta D Glucosylamine in Membrane Protein Research
Solubilization and Extraction of Integral Membrane Proteins
The primary application of N-Octanoyl-beta-D-glucosylamine in membrane protein research lies in its ability to disrupt the lipid membrane and extract embedded proteins into a soluble, micellar environment.
Efficacy and Selectivity in Membrane Protein Solubilization
This compound has demonstrated considerable efficacy in solubilizing a range of integral membrane proteins. Its performance is particularly noted for its selectivity, which allows for the targeted extraction of specific proteins from complex membrane environments. A prime example of this selectivity is its marked preference for spiralin, a bacterial surface antigen. nih.gov This property is highly advantageous in purification workflows, as it can significantly enrich the target protein in the initial solubilization step.
The detergent has also been employed in the solubilization of other membrane proteins, including bacteriorhodopsin and various proteins from Escherichia coli membranes. nih.gov The gentle nature of this compound helps to maintain the native conformation of these proteins during the extraction process, a critical factor for subsequent structural and functional studies.
| Membrane Protein | Source Organism | Solubilization Efficacy | Selectivity | Reference |
|---|---|---|---|---|
| Spiralin | Bacterial species | High | Marked selectivity | nih.gov |
| Bacteriorhodopsin | Halobacterium salinarum | Effective | Not specified | nih.gov |
| General Membrane Proteins | Escherichia coli | Good solubilizing power | Not specified | nih.gov |
Mechanism of Detergent-Mediated Membrane Disruption
The solubilization of biological membranes by nonionic detergents like this compound is a multi-step process. Initially, detergent monomers insert themselves into the lipid bilayer. As the concentration of the detergent increases, the integrity of the membrane becomes progressively compromised. This leads to the formation of mixed micelles, which are small, soluble aggregates containing detergent molecules, lipids, and the integral membrane proteins. researchgate.net The hydrophobic regions of the membrane proteins are shielded from the aqueous environment by the nonpolar tails of the detergent molecules, while the hydrophilic portions remain exposed to the solvent, thus keeping the protein in a soluble and stable state.
Influence of Detergent Concentration on Solubilization Efficiency
The efficiency of membrane protein solubilization by this compound is highly dependent on its concentration, with a critical threshold known as the critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC has been determined to be 80 mM. nih.gov
Research has shown that while some protein extraction can occur at concentrations below the CMC, the process is significantly more effective at concentrations above this threshold. nih.gov Above the CMC, the abundance of micelles facilitates the efficient partitioning of membrane proteins from the lipid bilayer into the soluble mixed micelles.
Preservation of Membrane Protein Structure and Functionality
A key advantage of this compound is its "mildness," meaning it can effectively solubilize membrane proteins while preserving their native structure and biological activity. This is a crucial requirement for meaningful biochemical and biophysical characterization.
Maintenance of Enzyme Activity (e.g., Membrane Succinate (B1194679) Dehydrogenase, NADH Oxidase)
Studies have confirmed the ability of this compound to maintain the enzymatic function of membrane-associated enzymes post-solubilization. Specifically, the activity of NADH oxidase was found to be unaltered after treatment with this detergent. nih.gov This preservation of function indicates that the detergent-protein complex provides a sufficiently native-like environment to maintain the enzyme's catalytic conformation.
With regard to membrane succinate dehydrogenase, extensive searches of the scientific literature did not yield specific data on the effect of this compound on its activity.
Retention of Ligand Binding Properties
The ability of a solubilized membrane receptor to bind its specific ligands is a strong indicator of its structural integrity. Research has demonstrated that the ligand-binding properties of the glycine (B1666218) betaine-binding protein are retained after solubilization with this compound. nih.gov This finding underscores the gentle nature of this detergent and its suitability for studies focused on receptor-ligand interactions.
Preservation of Protein Antigenicity
A critical requirement for the immunological study of membrane proteins is the preservation of their antigenic epitopes after extraction from the native membrane. The choice of detergent is paramount, as harsh surfactants can denature the protein, altering the three-dimensional structure of these epitopes and compromising antibody binding. This compound has demonstrated exceptional utility in this regard due to its gentle nature.
Research has shown that the antigenicity of more than 20 different membrane and soluble proteins was not altered by the presence of NOGA. nih.gov This indicates that the detergent effectively solubilizes these proteins while maintaining their native conformation, which is essential for accurate immunological detection and analysis. One specific example is its use with spiralin, a bacterial surface antigen, where NOGA showed good solubilizing power with marked selectivity for this protein while preserving its antigenic properties. nih.gov The ability to maintain the integrity of antigenic sites makes NOGA a preferred choice for applications such as immunoelectrophoresis and the development of diagnostic assays. nih.gov
This compound in Membrane Protein Purification and Characterization
The purification and characterization of membrane proteins present significant challenges due to their hydrophobic nature and integration within a lipid bilayer. This compound serves as a key agent in overcoming these hurdles, enabling the isolation and subsequent analysis of these complex biomolecules.
Integration with Chromatographic Techniques for Protein Isolation
Chromatography is a cornerstone of protein purification. For membrane proteins, this process requires the protein to be maintained in a soluble, stable state, a role fulfilled by detergents. This compound is compatible with various chromatographic techniques used for protein isolation. After solubilization, the resulting protein-detergent complexes can be subjected to methods like affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. researchgate.netsemanticscholar.org
The efficiency of certain chromatographic procedures can be sensitive to high detergent concentrations. NOGA's high critical micelle concentration (CMC) is an advantage, as it allows for easier removal of excess, non-micellar detergent, which can improve the performance of techniques like lectin chromatography. nih.gov The compound itself has been purified using silica (B1680970) gel column chromatography, demonstrating its compatibility with standard laboratory purification workflows. nih.gov
Facilitation of Protein Refolding and Stabilization in Vitro
Maintaining the structural integrity and biological activity of a membrane protein after its removal from the native lipid environment is a primary objective. A good detergent must prevent both denaturation (unfolding) and aggregation. This compound is recognized for its mildness toward protein structure and activity. nih.gov
Studies have demonstrated that NOGA does not impair the function of sensitive proteins. For instance, NADH oxidase activity and the ligand-binding capability of the glycine betaine-binding protein were preserved in the presence of this detergent. nih.gov This inherent gentleness ensures that the protein remains in a stable, active conformation within the detergent micelle, which is crucial for all subsequent functional assays and structural analyses. This stabilizing effect is a direct consequence of its chemical structure, which effectively shields the protein's hydrophobic domains from the aqueous solvent without inducing denaturation.
Table 1: Effect of this compound on Protein Activity
| Protein Studied | Activity Measured | Outcome in Presence of NOGA |
|---|---|---|
| NADH Oxidase | Enzymatic Activity | Not Altered nih.gov |
| Glycine Betaine-Binding Protein | Ligand Binding | Not Altered nih.gov |
| Various Membrane & Soluble Proteins ( >20) | Antigenicity | Not Altered nih.gov |
Preparation of Samples for Advanced Spectroscopic and Structural Analyses
Advanced analytical techniques such as spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM) are used to determine the structure and function of membrane proteins. The preparation of high-quality, homogeneous protein samples is a prerequisite for these methods. semanticscholar.org this compound aids in this process by forming uniform protein-detergent complexes. researchgate.net
A key advantage of NOGA in spectroscopic studies is its low absorbance of ultraviolet light above a wavelength of 250 nm. nih.gov This property is highly beneficial as it minimizes interference during protein concentration measurements, which are typically performed at 280 nm. For structural studies like cryo-EM, the choice of detergent is critical for obtaining high-resolution structures. The ability of NOGA to solubilize proteins while maintaining their native structure and stability makes it a valuable candidate for screening and preparing samples for such high-resolution imaging techniques. nih.gov
Reconstitution of Membrane Proteins into Artificial Lipid Systems
To study membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid systems such as liposomes (lipid vesicles) or nanodiscs. This process involves transferring the protein from a detergent-solubilized state into a lipid bilayer, which is essential for investigating transport mechanisms, protein-lipid interactions, and other functions.
The general procedure requires mixing the purified, detergent-solubilized membrane protein with phospholipids (B1166683) that are also solubilized by a detergent. As the detergent is gradually removed, the phospholipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes or other lipid-based structures. The choice of detergent is crucial, as it must be removed efficiently to allow for the formation of a stable, sealed lipid bilayer.
Methodologies for Detergent Dilution and Removal in Reconstitution Protocols
The final and most critical step in reconstitution is the removal of the detergent. The effectiveness of this removal dictates the quality of the resulting artificial membrane system. This compound's physicochemical properties make it particularly well-suited for this step.
Its most significant feature is a very high critical micelle concentration (CMC) of 80 mM. nih.gov Detergents with high CMCs are readily removed because there is a high concentration of free detergent monomers in equilibrium with the micelles. This facilitates rapid and efficient removal through several common methods:
Dialysis: The protein-lipid-detergent mixture is placed in a dialysis bag with a specific molecular weight cutoff. The bag is placed in a large volume of detergent-free buffer, allowing the small detergent monomers to diffuse out across the membrane, leading to the formation of proteoliposomes. nih.gov
Hydrophobic Adsorption: This method involves adding adsorbent materials, such as polystyrene beads (e.g., Bio-Beads), to the protein-lipid-detergent mixture. The hydrophobic beads selectively bind the detergent molecules, effectively stripping them from the solution and driving the assembly of the protein into the lipid bilayer. nih.gov
Detergent Dilution: In this procedure, the mixture is rapidly diluted to a point where the detergent concentration falls below its CMC. This destabilizes the micelles and promotes the spontaneous insertion of the protein into pre-formed liposomes or the co-assembly of proteins and lipids into vesicles.
The high CMC of NOGA makes all of these methods highly effective, ensuring the thorough removal necessary for creating functional and structurally sound reconstituted membrane protein systems. nih.gov
Table 2: Comparison of Detergent Removal Methods
| Method | Principle | Suitability with NOGA |
|---|---|---|
| Dialysis | Diffusion of detergent monomers across a semi-permeable membrane. | Highly suitable due to high monomer concentration (high CMC). nih.gov |
| Hydrophobic Adsorption (e.g., Bio-Beads) | Selective binding of detergent molecules to hydrophobic surfaces. | Effective for removing NOGA from solution. nih.gov |
| Dilution | Lowering detergent concentration below the CMC to destabilize micelles. | Feasible due to the high CMC of NOGA. |
Formation of Functional Reconstituted Proteoliposomes
The primary goal of reconstituting membrane proteins into proteoliposomes is to study their activity in a lipid environment that mimics the native cell membrane. This allows for the investigation of transport mechanisms, enzymatic kinetics, and other functional properties in a system devoid of other cellular components that might interfere with the measurements. The successful formation of functional proteoliposomes is, therefore, the ultimate measure of a successful reconstitution protocol.
A seminal study on the properties of NOGA also explored its application in the formation of functional proteoliposomes. This research demonstrated that several membrane proteins could be solubilized in NOGA while retaining their biological activity. The high CMC of NOGA, which is approximately 80 mM, is a key characteristic that facilitates its removal by methods such as dialysis, a crucial step in the formation of proteoliposomes.
Detailed Research Findings:
In one of the key studies, the functionality of reconstituted proteins was a central aspect of the investigation. The researchers found that the activity of several membrane-associated enzymes and binding proteins was preserved after solubilization with NOGA. This is a strong indicator that the detergent does not irreversibly damage the protein's structure.
For instance, the activity of NADH oxidase, a membrane-bound enzyme, was not impaired by the presence of NOGA. Similarly, the ligand-binding capability of a glycine betaine-binding protein was also maintained after solubilization with this detergent. This preservation of function is a critical prerequisite for the formation of functional proteoliposomes. While the study focused on the properties of NOGA as a detergent, the retained activity of these proteins lays the groundwork for their successful functional reconstitution.
The general procedure for forming proteoliposomes using a detergent like NOGA involves three main stages:
Solubilization: The purified membrane protein is first solubilized in a buffer containing NOGA at a concentration above its CMC. Lipids, in the form of small unilamellar vesicles (SUVs), are also solubilized by the detergent to form lipid-detergent and protein-lipid-detergent mixed micelles.
Detergent Removal: The detergent is then slowly removed from the mixed micelle solution. This is often achieved by dialysis, where the high CMC of NOGA allows for its efficient removal. As the detergent concentration drops below the CMC, the lipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.
Functional Assays: The final and most critical step is to assay the function of the reconstituted protein. This can involve transport assays, enzyme activity measurements, or binding studies, depending on the protein .
Mechanistic Insights into N Octanoyl Beta D Glucosylamine Interactions with Biomolecules
Molecular Interactions with Membrane Lipids and Bilayers
As an amphipathic molecule, N-Octanoyl-beta-D-glucosylamine interacts significantly with the lipid components of cellular membranes. Its behavior is primarily governed by the partitioning of its hydrophobic octanoyl chain into the nonpolar core of the lipid bilayer, while its hydrophilic glucosylamine headgroup remains in the aqueous environment.
Perturbation of Lipid Bilayer Structure by this compound
The insertion of NOGA monomers into a lipid bilayer induces structural perturbations. While direct studies on NOGA are limited, research on the closely related nonionic detergent n-Octyl-β-D-glucopyranoside (OG) provides significant insights into this process. The effects are not uniform across the bilayer; instead, they are selective and concentration-dependent.
Studies using techniques such as solid-state 2H-NMR on lipids selectively deuterated at different positions have shown that the addition of OG has minimal influence on the lipid headgroup region, even at concentrations approaching those that lead to bilayer disruption. nih.gov This suggests that the headgroup area is a structurally stable element of the membrane. In contrast, the insertion of the detergent's alkyl chain significantly increases the motional freedom, or fluctuations, of the lipid acyl chains located in the inner part of the bilayer. nih.gov The disordering effect is most pronounced for lipid segments beyond the terminus of the detergent's short octyl chain. This selective perturbation fluidizes the membrane core while largely preserving the integrity of the headgroup interface. chemsrc.com This mechanism differs from that of other detergents, like octaethyleneglycol mono-n-dodecylether (C12E8), which tend to cause a more generalized disordering at all levels of the lipid bilayer. nih.gov
Formation of Mixed Micelles and Protein-Detergent Complexes
Above a specific concentration known as the critical micelle concentration (CMC), detergent monomers self-assemble into micelles. This compound is characterized by a very high CMC of 80 mM, a property determined by spectrofluorimetry. nih.gov This high CMC is advantageous as it allows for the easy removal of the detergent from protein samples through methods like dialysis. nih.gov
When solubilizing membrane proteins, NOGA monomers first partition into the lipid bilayer. As the detergent concentration increases and surpasses the CMC, the bilayer becomes saturated and eventually disintegrates, leading to the formation of mixed micelles containing lipids, detergent molecules, and the membrane protein. nih.gov This process effectively extracts the protein from its native membrane environment. The resulting protein-detergent complexes shield the protein's hydrophobic transmembrane domains from the aqueous solvent, thereby maintaining its solubility and, in many cases, its structural integrity. nih.govnih.gov The solubilization of membrane proteins is significantly more effective at NOGA concentrations above the CMC. nih.gov
Interaction with Soluble and Membrane-Bound Proteins
This compound is regarded as a mild detergent, a desirable characteristic for the study of protein structure and function. Its interactions are generally non-denaturing, allowing for the preservation of a protein's native state.
Effects on Protein Conformation and Stability in Detergent Environments
A key advantage of NOGA is its ability to solubilize membrane proteins while preserving their native conformation and stability. Research has demonstrated that the antigenicity of more than 20 different membrane and soluble proteins was not altered by the presence of NOGA. nih.gov This indicates that the epitope structures recognized by antibodies remain intact, which is a strong indicator of preserved protein folding. Furthermore, the binding activity of specific proteins, such as the glycine (B1666218) betaine-binding protein, is also maintained in NOGA solutions, highlighting the detergent's gentle nature. nih.gov This preservation of structure and function makes NOGA a useful tool for the extraction and purification of delicate protein complexes.
Modulation of Enzyme Kinetics in the Presence of this compound
The presence of a detergent can potentially alter the kinetic behavior of an enzyme by affecting its conformation, substrate accessibility, or by direct inhibition. However, NOGA has been shown to have minimal impact on the activity of certain enzymes. For instance, the activity of NADH oxidase, a membrane-associated enzyme, was not altered by NOGA. nih.gov This suggests that for at least some enzymes, NOGA provides an environment that is conducive to maintaining catalytic function. This property is crucial when the goal is to purify an active enzyme from a membrane for subsequent functional assays.
Influence on Biochemical Assay Systems
Detergents can often interfere with common biochemical assays, particularly those involving spectrophotometric measurements. NOGA possesses several properties that make it compatible with standard laboratory techniques. Its solutions have a low ultraviolet light absorbance above a wavelength of 250 nm, which minimizes interference in assays that rely on UV spectroscopy for detection. nih.gov
Furthermore, while many detergents interfere significantly with colorimetric protein quantification methods, NOGA's interference in the widely used bicinchoninic acid (BCA) assay is weak and can be easily overcome. nih.gov Another useful feature is that NOGA can be colorimetrically titrated using the ninhydrin (B49086) method, allowing for its precise quantification in solution. nih.gov
Table 1: Physicochemical Properties of this compound (NOGA)
| Property | Value | Reference |
|---|---|---|
| Molar Mass | 305.37 g/mol | nih.gov |
| Critical Micelle Concentration (CMC) | 80 mM | nih.gov |
| Solubility in Water/Buffer (4°C) | Up to 80 mM | nih.gov |
| Solubility in Water/Buffer (37°C) | Up to 0.2 M | nih.gov |
| UV Absorbance (ε at 280 nm) | ~1.5 M⁻¹ cm⁻¹ | nih.gov |
Table 2: Compatibility of this compound with Biochemical Systems
| System/Assay | Observation | Reference |
|---|---|---|
| Protein Antigenicity | Antigenicity of >20 proteins was not altered. | nih.gov |
| Enzyme Activity | NADH oxidase activity was not altered. | nih.gov |
| Ligand Binding | Glycine betaine-binding protein activity was maintained. | nih.gov |
| Bicinchoninic Acid (BCA) Assay | Weak and easily overcome interference. | nih.gov |
| UV Spectrophotometry | Low absorbance above 250 nm. | nih.gov |
| Quantification | Can be titrated by the ninhydrin method. | nih.gov |
Considerations for Protein Quantification Assays (e.g., Bicinchoninic Acid (BCA) method)
This compound (NOGA) is a non-ionic, glycosidic surfactant frequently utilized in the study of membrane proteins due to its effective solubilization properties and its characteristically mild impact on protein structure and function. researchgate.net However, like many surfactants, its presence in protein samples can interfere with standard colorimetric protein quantification assays.
Research indicates that NOGA exhibits a weak interference with the Bicinchoninic Acid (BCA) protein assay. researchgate.net The BCA assay is a two-step process. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). The second step involves the chelation of two molecules of bicinchoninic acid with one cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm. The intensity of this color is proportional to the protein concentration.
The interference by NOGA in the BCA assay is likely attributable to the reducing potential of its glucose moiety. Certain substances, including glucose, are known to reduce Cu²⁺ to Cu⁺, thereby generating a color signal in the BCA reagent that is independent of the protein concentration. nih.govnih.gov This leads to an overestimation of the actual protein concentration in the sample. While the interference from NOGA is described as weak, it is a critical consideration for ensuring accurate protein quantification, particularly when working with low protein concentrations. researchgate.net
Table 1: Characteristics of this compound Relevant to Protein Assays
| Property | Value | Implication for Protein Assays | Reference |
| Molecular Weight | 305.37 g/mol | Foundational physical property. | researchgate.net |
| Type | Non-ionic glycosidic surfactant | Generally less harsh on protein structure than ionic surfactants. | researchgate.net |
| Critical Micelle Concentration (CMC) | 80 mM | High CMC facilitates removal by dialysis. | researchgate.net |
| Interference with BCA Assay | Weak | Can lead to overestimation of protein concentration but is manageable. | researchgate.net |
Strategies for Minimizing Assay Interference
The "weak" and "easy to overcome" interference of this compound in the BCA assay allows for several straightforward mitigation strategies. researchgate.net The selection of an appropriate strategy will depend on the protein concentration, the concentration of NOGA, and the specific requirements of the downstream application.
Dialysis: One of the most effective methods for removing NOGA from a protein sample is dialysis. researchgate.net This is largely due to the compound's very high critical micelle concentration (CMC) of 80 mM. Below its CMC, NOGA exists as individual monomers, which are small enough to pass through the pores of a dialysis membrane, while the much larger protein molecules are retained. This method is particularly advantageous as it is gentle and generally does not lead to protein loss.
Dilution: A simple approach to reduce the interference is to dilute the sample. nih.gov If the protein concentration is sufficiently high, diluting the sample in a buffer compatible with the BCA assay can lower the concentration of NOGA to a level where its interference is negligible. However, this is only feasible if the diluted protein concentration remains within the detection range of the assay.
Protein Precipitation: For samples where dialysis or dilution is not practical, protein precipitation can be employed to separate the protein from interfering substances like NOGA. nih.govnih.gov Common methods include precipitation with trichloroacetic acid (TCA) or cold acetone. After precipitation, the protein pellet is separated from the supernatant containing NOGA. The pellet is then washed and resolubilized in a buffer compatible with the BCA assay. It is crucial to ensure complete removal of the precipitating agent and full resolubilization of the protein to achieve an accurate measurement.
Use of Reducing Agent-Compatible Assay Kits: Several commercially available BCA protein assay kits are formulated to be compatible with reducing agents. While primarily designed for substances like dithiothreitol (B142953) (DTT), these kits can sometimes offer improved tolerance to other weakly reducing compounds.
Standard Curve Correction: To account for the baseline interference, a corrected standard curve can be prepared. This involves preparing the protein standards (e.g., bovine serum albumin) in a buffer that contains the same concentration of this compound as the unknown samples. This allows for the subtraction of the background absorbance caused by the surfactant, leading to a more accurate determination of the protein concentration.
Table 2: Comparison of Strategies to Minimize this compound Interference in BCA Assays
| Strategy | Principle | Advantages | Disadvantages |
| Dialysis | Size-based separation of NOGA monomers from proteins. | Gentle, effective, minimal protein loss. researchgate.net | Time-consuming. |
| Dilution | Reducing the concentration of NOGA to below the interference threshold. | Quick and simple. nih.gov | Requires a sufficiently high initial protein concentration. |
| Protein Precipitation (TCA/Acetone) | Isolating protein from soluble interfering substances. | Effective for removing various interfering substances. nih.govnih.gov | Can lead to protein loss and incomplete resolubilization. |
| Standard Curve Correction | Compensating for the background signal from NOGA. | Computationally straightforward and avoids sample manipulation. | Requires precise knowledge of the NOGA concentration in samples. |
Advanced Methodologies Employing N Octanoyl Beta D Glucosylamine
Structural Biology Techniques for Membrane Proteins
The determination of the three-dimensional structure of membrane proteins is fundamental to understanding their function. However, these proteins are notoriously challenging to study due to their hydrophobic nature and requirement for a membrane-like environment. N-Octanoyl-beta-D-glucosylamine has emerged as a useful detergent for solubilizing and stabilizing membrane proteins for structural analysis.
Cryo-electron microscopy (cryo-EM) has become a leading technique for determining the structure of large macromolecular complexes, including membrane proteins. nih.gov A critical step in this process is the preparation of a thin, vitrified ice layer containing homogeneously dispersed and structurally intact protein particles. nih.govpreprints.org The process involves applying a small volume of the purified protein solution to a specialized grid, blotting away the excess liquid to create a thin film, and then rapidly plunging the grid into a cryogen like liquid ethane. nih.govpreprints.org This rapid freezing traps the particles in a glass-like, non-crystalline state, preserving their native conformation. nih.gov
This compound offers specific advantages for cryo-EM sample preparation. Its mildness helps to maintain the structural integrity of the target membrane protein after extraction from the native membrane. nih.gov Furthermore, its very high critical micelle concentration (CMC) of 80 mM facilitates the precise control of detergent levels during purification and sample preparation, which is crucial for obtaining monodisperse protein-detergent complexes and preventing aggregation, a common challenge in cryo-EM sample vitrification. nih.govresearchgate.net
Table 1: Key Steps in Cryo-EM Sample Preparation for Membrane Proteins
| Step | Description | Key Considerations |
|---|---|---|
| Solubilization | Extraction of the target protein from the cell membrane using a detergent like NOGA. | Detergent choice is critical to maintain protein stability and activity. sigmaaldrich.com |
| Purification | Isolation of the protein-detergent complex from other cellular components. | The high CMC of NOGA allows for easy removal or exchange of the detergent. nih.gov |
| Grid Preparation | Application of the purified sample to a cryo-EM grid. preprints.org | Grid surface properties (e.g., hydrophilicity) can be modified to improve particle distribution. researchgate.net |
| Vitrification | Rapid freezing of the sample on the grid by plunging into liquid ethane. nih.govpreprints.org | The goal is to create a thin layer of vitreous ice, avoiding crystalline ice formation which damages the sample. nih.gov |
X-ray crystallography and NMR spectroscopy remain powerful techniques for high-resolution structural analysis of proteins. For membrane proteins, these methods require the protein to be solubilized in a detergent that mimics the lipid bilayer while being amenable to the specific requirements of each technique.
In X-ray crystallography, the formation of well-ordered crystals is paramount. This compound's high CMC is a significant asset, as it allows for the easy removal of excess, non-micellar detergent through methods like dialysis. nih.gov This controlled removal is often a critical step in the crystallization process. The mild nature of NOGA helps ensure that the protein remains in its native, folded state, which is a prerequisite for forming diffraction-quality crystals. nih.gov
For NMR spectroscopy, the size of the protein-detergent micelle is a crucial factor. Large micelles can lead to slow tumbling rates in solution, resulting in broad and poorly resolved NMR signals. While NOGA's micelle size is a factor to consider, its primary advantage lies in its ability to maintain protein stability and function, which is essential for solution-state NMR studies that probe protein dynamics and interactions. nih.gov Its low ultraviolet light absorbance above 250 nm is an additional benefit, minimizing interference in protein concentration measurements. nih.gov
Table 2: Comparison of Physicochemical Properties of this compound (NOGA) and Other Common Detergents
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Class |
|---|---|---|---|
| This compound (NOGA) | 305.37 nih.gov | 80 nih.gov | Nonionic |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 510.62 | 0.17 sigmaaldrich.com | Nonionic |
| n-Octyl-β-D-glucopyranoside (OG) | 292.37 | 18-20 sigmaaldrich.commdpi.com | Nonionic |
| Lauryl Maltose Neopentyl Glycol (LMNG) | ~1000 | 0.01 preprints.org | Nonionic |
| Fos-Choline-12 | 351.5 | 0.12 sigmaaldrich.com | Zwitterionic |
Two-dimensional (2D) crystallography is another electron microscopy-based method for determining the structure of membrane proteins. springernature.com This technique involves reconstituting purified membrane proteins into lipid bilayers under conditions that promote the formation of highly ordered 2D arrays. nih.gov The resulting 2D crystals, which can be single or double-layered, are then analyzed by electron cryo-microscopy to generate a high-resolution structure. springernature.com
The successful formation of 2D crystals depends heavily on the gentle removal of detergent from the protein-lipid-detergent micellar solution, allowing the proteins to pack into a regular lattice within the newly formed membrane. nih.gov The favorable characteristics of this compound, particularly its high CMC and mild solubilizing power, make it a suitable candidate for this process. nih.gov Its ability to effectively solubilize membrane proteins without causing denaturation is the essential first step. nih.gov Subsequently, the high CMC allows for controlled and efficient detergent removal by dialysis, which is a common method for inducing the formation of 2D crystals. nih.govnih.gov
Biophysical Characterization of Protein-Detergent Complexes
Before proceeding to complex and time-consuming structural studies, it is essential to biophysically characterize the solubilized membrane protein to ensure it is stable and, most importantly, functional. This involves using various techniques to study the properties of the protein-detergent complex (PDC).
Research has shown that this compound is remarkably mild and preserves the biological activity of various membrane and soluble proteins. nih.gov This makes it an excellent choice for biophysical studies where functional integrity is critical. For instance, studies have demonstrated that the activity of NADH oxidase and the ligand-binding capability of the glycine (B1666218) betaine-binding protein were not compromised in the presence of NOGA. nih.gov This preservation of function provides confidence that the protein within the NOGA detergent micelle retains its native conformation.
Techniques such as analytical ultracentrifugation, size exclusion chromatography, and mass spectrometry can be employed to analyze the size, homogeneity, and stability of the NOGA-protein complexes. nih.govnih.gov Mass spectrometry, in particular, has become a powerful tool for investigating the conformation, dynamics, and ligand binding of membrane proteins within their detergent micelles. nih.gov
Table 3: Research Findings on the Effect of this compound on Protein Function
| Protein/System Studied | Activity Measured | Result in the Presence of NOGA |
|---|---|---|
| NADH Oxidase | Enzyme activity | Not altered nih.gov |
| Glycine betaine-binding protein | Ligand binding | Not altered nih.gov |
| Over 20 membrane or soluble proteins | Antigenicity | Not altered nih.gov |
Interdisciplinary Approaches in Membrane Biochemistry Research Utilizing this compound
The unique properties of this compound facilitate interdisciplinary research that bridges the gap between functional biochemistry and structural biology. Its demonstrated ability to solubilize membrane proteins while preserving their native structure and function allows researchers to perform a wide array of experiments often starting from the same initial sample preparation. nih.gov
For example, a research workflow could begin with the solubilization of a target membrane transporter using NOGA. The solubilized protein's activity could then be confirmed using a functional assay, such as monitoring substrate transport into reconstituted liposomes. nih.gov This same functionally active sample could then be directly used for structural analysis by cryo-EM, eliminating the need for detergent exchange, which can sometimes compromise protein stability. nih.govpreprints.org
Furthermore, the compound's ease of synthesis and low cost make it an accessible tool for a broad range of laboratories, encouraging its use in diverse research applications. nih.gov This accessibility promotes the integration of structural methods with other biophysical techniques like fluorescence spectroscopy or surface plasmon resonance to study protein conformational changes, dynamics, and interactions with lipids or small molecules, all within a consistent and functionally relevant detergent environment provided by this compound.
Future Directions and Emerging Research Avenues for N Octanoyl Beta D Glucosylamine
Development of N-Octanoyl-beta-D-glucosylamine Derivatives with Tailored Biochemical Properties
The core structure of this compound (NOGA) offers a versatile scaffold for chemical modification, enabling the synthesis of derivatives with tailored biochemical properties. Research is increasingly focused on altering the acyl chain and the glucosylamine headgroup to fine-tune the detergent's characteristics for specific applications.
By strategically modifying the N-acyl chain, researchers can modulate the hydrophobic-lipophilic balance (HLB) of the molecule. This, in turn, influences its critical micelle concentration (CMC), solubilizing power, and interaction with membrane proteins. For instance, studies on N-acylated glucosamine (B1671600) derivatives have demonstrated that altering the acyl group can significantly impact biological activity. One study explored the synthesis of novel 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives, including a ketoprofen (B1673614) conjugate, highlighting the potential to link therapeutic agents to the glucosamine core. rsc.org
Another research avenue involves the synthesis of derivatives like N-butyryl-glucosamine (GlcNBu), which has shown stimulatory effects on the proliferation and proteoglycan synthesis in bovine and human articular chondrocytes. nih.gov This contrasts with the inhibitory effects observed with glucosamine itself, suggesting that the N-acylation is key to modulating its biological effects. nih.gov The inhibitory characteristics of the unsubstituted amino group in glucosamine appear to be mitigated by N-acylation. nih.gov
These findings underscore the potential to create a library of this compound derivatives with a spectrum of properties, from enhanced protein stabilization to specific biological activities.
| Derivative | Modification | Observed Effect | Reference |
| N-butyryl-glucosamine (GlcNBu) | Replacement of the octanoyl chain with a butyryl chain | Stimulated cell proliferation and proteoglycan synthesis in chondrocytes. | nih.gov |
| Ketoprofen-conjugated tetra-O-acetyl glucosamine | Acylation with ketoprofen | Demonstrates the potential for creating drug-glucoconjugates. | rsc.org |
Expanding Applications in Novel Membrane Systems and Nanobiotechnology
The gentle nature of this compound in preserving protein structure and function makes it an attractive candidate for use in advanced membrane mimetic systems and various nanobiotechnological applications.
One of the most promising areas is the use of NOGA and its derivatives in the formation of nanodiscs and liposomes. These structures provide a more native-like lipid environment for studying membrane proteins compared to traditional detergent micelles. The ability of glycosylated surface layer proteins to coat cationic liposomes, thereby increasing their stability, suggests a similar potential for NOGA derivatives. nih.gov By incorporating these tailored surfactants into liposomal formulations, it may be possible to create more stable and functionally relevant proteoliposomes for drug delivery or biosensor development. The interactions in these systems, including the formation of hydrogen bonds between the glycosylated component and the lipids, can contribute to a more ordered and stable lipid structure. nih.gov
Furthermore, the self-assembly properties of this compound derivatives could be harnessed for the creation of novel nanomaterials. The defined hydrophobic and hydrophilic domains of these molecules could drive the formation of nanotubes, vesicles, or other ordered structures with potential applications in areas such as biocatalysis and nano-scale encapsulation.
Integration with High-Throughput Screening Platforms for Biomolecular Interaction Studies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. nih.gov A significant challenge in HTS is the study of membrane proteins, such as G protein-coupled receptors (GPCRs), which are major drug targets but are notoriously difficult to stabilize outside of their native membrane environment. nih.gov
This compound and its derivatives have the potential to be integrated into HTS platforms to address this challenge. Their mild nature can help maintain the conformational integrity and activity of purified membrane proteins during screening assays. nih.gov This is crucial for obtaining biologically relevant data and identifying genuine hits.
Advanced HTS techniques, such as fluorescence polarization and bio-layer interferometry (BLI), are increasingly used for in vitro assays with purified receptors. nih.govnih.gov BLI, for example, allows for the real-time analysis of molecular interactions without the need for fluorescent labels and is adaptable for high-throughput formats. nih.gov The use of novel surfactants is critical in these systems to keep the target protein soluble and functional. The properties of NOGA make it a strong candidate for this role. For instance, in BLI experiments, detergents are essential components of the buffer to maintain the stability of reconstituted membrane proteins, such as the V-ATPase in lipid nanodiscs. nih.gov
The development of NOGA derivatives with optimized properties for specific HTS assays could further enhance their utility. For example, derivatives with ultra-low fluorescence or specific properties that reduce non-specific binding could improve assay sensitivity and accuracy. The ability to screen large numbers of compounds against stabilized membrane proteins could significantly accelerate the discovery of new therapeutics for a wide range of diseases. scilit.com
| HTS Technique | Application in Biomolecular Interaction Studies | Potential Role of this compound |
| Fluorescence Polarization | Identifies binding events by measuring changes in the molecular tumbling speed of a fluorescently labeled ligand. nih.gov | To solubilize and stabilize the target membrane protein, ensuring it remains in a native-like conformation for accurate ligand binding assessment. |
| Bio-Layer Interferometry (BLI) | Measures real-time binding of molecules to a biosensor surface, providing kinetic data on association and dissociation. nih.gov | As a component of the assay buffer to maintain the integrity of lipid nanodiscs or other membrane mimetic systems used to immobilize the target protein. nih.gov |
| Cell-based Assays | Utilize whole cells to measure the functional response of a target, such as second messenger signaling or gene expression. nih.gov | While not directly used in the assay medium, derivatives of NOGA could be used in the upstream purification and stabilization of receptors for target validation studies. |
Q & A
Basic Research Questions
Q. What are the primary characterization techniques for confirming the structural integrity of N-Octanoyl-beta-D-glucosylamine (NOGA) in synthetic preparations?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the β-anomeric configuration and acyl chain attachment. Mass spectrometry (MS) confirms molecular weight (305.37 g/mol, C₁₄H₂₇NO₆) and purity. High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors ensures homogeneity. For novel derivatives, compare spectral data with reference compounds like N-acetyl-D-glucosamine analogs .
Q. How can researchers optimize NOGA solubility for in vitro enzymatic assays?
- Methodological Answer : Use non-ionic detergents (e.g., n-octyl-β-D-glucopyranoside) at concentrations below their critical micelle concentration (CMC) to enhance solubility without denaturing enzymes. Solubility can also be improved in polar aprotic solvents (e.g., DMSO) at <5% v/v. Pre-solubilize NOGA in warm (37°C) buffer and filter-sterilize (0.22 µm) to remove aggregates .
Q. What are the best practices for stabilizing NOGA in long-term storage?
- Methodological Answer : Lyophilize NOGA under vacuum and store at ≤ -20°C in anhydrous conditions. For aqueous solutions, add 0.02% sodium azide to prevent microbial growth. Avoid repeated freeze-thaw cycles; aliquot solutions into single-use volumes. Monitor degradation via thin-layer chromatography (TLC) with silica plates and a ninhydrin spray for amine detection .
Advanced Research Questions
Q. How can fluorinated analogs of NOGA be synthesized to study carbohydrate-protein interactions with enhanced NMR sensitivity?
- Methodological Answer : Use deoxyfluorination reactions with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace hydroxyl groups with ¹⁹F nuclei. Protect the acyl chain during fluorination using tert-butyldimethylsilyl (TBS) groups. Purify intermediates via flash chromatography (hexane:ethyl acetate gradients) and confirm fluorination positions using ¹⁹F NMR and X-ray crystallography .
Q. What experimental strategies resolve contradictions in NOGA’s inhibitory effects on β-glucosidases across different studies?
- Methodological Answer : Standardize assay conditions: pH 6.8 (mimic lysosomal environment), 37°C, and 0.1% Triton X-100 to maintain enzyme stability. Use recombinant human β-glucosidase (GBA1) with kinetic parameters (Km, Vmax) validated via Michaelis-Menten plots. Control for competing substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) and confirm inhibition reversibility via dialysis assays .
Q. How can NOGA be incorporated into lipid raft studies to probe glycosphingolipid dynamics in cell membranes?
- Methodological Answer : Synthesize NOGA-containing fluorescent probes (e.g., BODIPY-labeled) via reductive amination. Integrate into lipid bilayers using vesicle fusion protocols (e.g., sonication with POPC/cholesterol). Monitor raft localization via super-resolution microscopy (STED or PALM) with glyoxal fixation to preserve membrane integrity. Validate co-localization with raft markers (e.g., GM1 ganglioside) using Förster resonance energy transfer (FRET) .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response curves in NOGA-mediated enzyme inhibition studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism® or R). Report IC₅₀ values with 95% confidence intervals and goodness-of-fit metrics (R², AIC). For small sample sizes (n < 5), use non-parametric tests (Mann-Whitney U) and display individual data points in boxplots. Ensure error bars represent biological replicates, not technical repeats .
Q. How can researchers address batch-to-batch variability in NOGA synthesis for reproducible bioactivity assays?
- Methodological Answer : Implement quality control (QC) thresholds: ≥98% purity (HPLC), <0.5% residual solvent (GC-MS), and endotoxin levels <0.05 EU/mg (LAL assay). Document synthetic routes (e.g., Schlenk line techniques for anhydrous conditions) and characterize each batch with FT-IR for functional group consistency. Share raw NMR/MS data in public repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
